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molecular formula C11H9NO4 B8709572 3-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

3-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No. B8709572
M. Wt: 219.19 g/mol
InChI Key: ZXRHWDNLDVEZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

A solution of pyrrolidine (0.63 mL, 7.5 mmol) in diethyl ether (6 mL) was added during 15 min to a solution of ethyl propiolate (0.76 mL, 7.5 mmol) in diethyl ether (6 mL) at 0° C. with stirring. The resulting solution was stirred for 30 min at rt, whereafter triethylamine (1.04 mL, 7.5 mmol) was added and the reaction was chilled to 0° C. again and a solution of N-hydroxy-4-methoxybenzenecarboximidoyl chloride (1.39 g, 7.5 mmol) in diethyl ether (10 mL) was added during 30 min. The temperature was allowed to go to rt and was washed with 1 M HCl and water, dried (Na2SO4) and evaporated. The crude intermediate was dissolved in acetic acid (3 mL) and conc. HCL (3 mL) and the mixture was refluxed for 2 h. The solvents were evaporated and the mixture was partioned between ethyl acetate and cold aqu. NaOH (0.5 M). The aqueous phase was acidified by conc. HCl and filtered. The crystals were purified by silica gel chromatography (DCM:MeOH 19:1 to 5:1) to give a white solid (45 mg), which was used in the next step without further analysis or purification (ca. 90% pure). MS 220 (M+1).
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCC1.[C:6]([O:10]CC)(=[O:9])[C:7]#[CH:8].C(N(CC)CC)C.[OH:20][N:21]=[C:22](Cl)[C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1>C(OCC)C>[CH3:30][O:29][C:26]1[CH:27]=[CH:28][C:23]([C:22]2[C:7]([C:6]([OH:10])=[O:9])=[CH:8][O:20][N:21]=2)=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0.63 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.39 g
Type
reactant
Smiles
ON=C(C1=CC=C(C=C1)OC)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to go to rt
WASH
Type
WASH
Details
was washed with 1 M HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude intermediate was dissolved in acetic acid (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
conc. HCL (3 mL) and the mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystals were purified by silica gel chromatography (DCM:MeOH 19:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NOC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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